Benzo[d]isothiazole-4-carbonitrile
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Overview
Description
Benzo[d]isothiazole-4-carbonitrile is a heterocyclic compound that features a fused benzene and isothiazole ring system with a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazole-4-carbonitrile typically involves the cyclization of appropriate precursors containing nitrogen and sulfur atoms. One common method includes the reaction of 2-aminobenzonitrile with sulfur-containing reagents under specific conditions to form the isothiazole ring . Another approach involves the use of metal-catalyzed reactions to facilitate the formation of the heterocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isothiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene or isothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzo[d]isothiazoles, amines, and other derivatives with potential biological activity .
Scientific Research Applications
Benzo[d]isothiazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which benzo[d]isothiazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The nitrile group and the heterocyclic structure play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Benzo[d]isothiazole: Lacks the nitrile group but shares the core heterocyclic structure.
Thiazole Derivatives: Compounds like thiazole and benzothiazole have similar sulfur and nitrogen-containing rings.
Uniqueness: Benzo[d]isothiazole-4-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of novel bioactive molecules and materials .
Properties
Molecular Formula |
C8H4N2S |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
1,2-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H4N2S/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H |
InChI Key |
NGLJLFCWOJBZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)C#N |
Origin of Product |
United States |
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